Diethyl Succinate: A Comprehensive Technical Guide
Diethyl Succinate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough overview of diethyl succinate, a versatile diester with significant applications in research and development, particularly within the pharmaceutical and chemical industries. This document details its chemical and physical properties, outlines key experimental protocols for its synthesis and major reactions, and explores its biological significance, including its role in modulating cellular signaling pathways.
Core Properties and Identification
Diethyl succinate, also known as diethyl butanedioate, is a colorless liquid with a faint, pleasant, fruity odor.[3][4] It is the diethyl ester of the dicarboxylic acid, succinic acid.[2][3]
Physicochemical Data
A summary of the key physical and chemical properties of diethyl succinate is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O₄ | [1][2] |
| Molecular Weight | 174.19 g/mol | [1] |
| Appearance | Colorless liquid | [1][2][5] |
| Odor | Faint, pleasant, fruity | [3][4] |
| Density | 1.047 g/mL at 25 °C | [5] |
| Melting Point | -20 °C | [5] |
| Boiling Point | 218 °C | [5] |
| Flash Point | 90 °C | |
| Solubility in water | Slightly soluble | [5] |
| Refractive Index (n20/D) | 1.420 | |
| Vapor Density | 6.0 (vs air) | [6] |
| Vapor Pressure | 0.13 mmHg (25 °C) | [5] |
Synthesis and Experimental Protocols
Diethyl succinate is commonly synthesized via the Fischer esterification of succinic acid with ethanol in the presence of an acid catalyst. It serves as a key reactant in several important organic reactions, including the Stobbe and acyloin condensations.
Fischer Esterification: Synthesis of Diethyl Succinate
The Fischer esterification is a straightforward and widely used method for producing diethyl succinate. The reaction involves heating succinic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The equilibrium is driven towards the product by removing water as it is formed.[7]
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine succinic acid, a 3-fold molar excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid (approximately 1-2% by weight of the succinic acid). Toluene can be added as an azeotroping agent to facilitate water removal.
-
Reaction Execution: Heat the mixture to reflux. The water-toluene azeotrope will collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the formation of the diethyl ester.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by measuring the amount of water collected.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acidic catalyst with a weak base, such as a saturated sodium bicarbonate solution.
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Purification: Transfer the mixture to a separatory funnel and wash with water to remove any remaining salts and ethanol. Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter. The diethyl succinate can then be purified by distillation under reduced pressure.
Below is a logical workflow for the synthesis of diethyl succinate via Fischer Esterification.
Caption: A flowchart illustrating the key steps in the synthesis of diethyl succinate via Fischer esterification.
Stobbe Condensation
The Stobbe condensation is a carbon-carbon bond-forming reaction where a dialkyl succinate, such as diethyl succinate, condenses with a ketone or aldehyde in the presence of a strong base to yield an alkylidenesuccinic acid or its corresponding ester.[1][4][8] This reaction is particularly useful for synthesizing substituted succinic acids.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of a strong base, such as potassium tert-butoxide or sodium ethoxide, in a suitable anhydrous solvent like tert-butanol or ethanol.
-
Addition of Reactants: To the cooled base solution (0-5 °C), add a mixture of the carbonyl compound and diethyl succinate dropwise with vigorous stirring.
-
Reaction Execution: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete as indicated by TLC.
-
Work-up: Quench the reaction by pouring it into ice-water. Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the alkylidenesuccinic acid monoester.
-
Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system.
Acyloin Condensation
The acyloin condensation is a reductive coupling of two ester groups in the presence of metallic sodium to form an α-hydroxy ketone, also known as an acyloin. When applied to a diester like diethyl succinate, an intramolecular reaction occurs to form a cyclic acyloin.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a high-speed stirrer and a reflux condenser, place finely dispersed sodium metal in an inert, high-boiling solvent such as xylene or toluene.
-
Addition of Reactant: Heat the solvent to reflux to maintain the sodium in a molten, dispersed state. Add a solution of diethyl succinate in the same anhydrous solvent dropwise to the stirred sodium dispersion over several hours.
-
Reaction Execution: Continue to heat and stir the mixture for several hours after the addition is complete.
-
Work-up: Cool the reaction mixture and cautiously add ethanol to destroy any unreacted sodium, followed by the addition of water and acetic acid to hydrolyze the intermediate.
-
Purification: Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous salt. The solvent is removed under reduced pressure, and the resulting acyloin can be purified by distillation or chromatography.
Biological Significance and Signaling Pathways
Recent research has highlighted the role of diethyl succinate in modulating inflammatory responses in immune cells of the central nervous system, known as microglia. As a cell-permeable form of succinate, diethyl succinate can enter cells and influence intracellular signaling pathways.
Anti-inflammatory Effects in Microglia
Studies have shown that diethyl succinate can exert a protective effect in microglia by counteracting inflammation induced by lipopolysaccharide (LPS).[3][6] This effect is mediated through the modulation of mitochondrial dynamics and a reduction in the production of reactive oxygen species (ROS).[3][6] Specifically, diethyl succinate promotes the phosphorylation of Dynamin-related protein 1 (Drp1), which inhibits mitochondrial fission.[6] This leads to a decrease in cellular ROS levels and a subsequent reduction in the expression of pro-inflammatory cytokines.[6]
The signaling pathway illustrating the anti-inflammatory action of diethyl succinate in microglia is depicted below.
Caption: The anti-inflammatory signaling cascade initiated by diethyl succinate in microglial cells.
Applications in Drug Development and Research
The versatile chemical nature and biological activity of diethyl succinate make it a valuable compound for researchers and professionals in drug development.
-
Chemical Intermediate: It serves as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[9] Its diester functionality allows for a variety of chemical transformations.
-
Solvent: Due to its low toxicity and favorable solvent properties, it can be used as a solvent in various chemical reactions and formulations.
-
Excipient: In pharmaceutical formulations, diethyl succinate can act as an excipient to improve the solubility and bioavailability of certain drugs.
-
Research Tool: Its ability to modulate mitochondrial function and inflammation makes it a useful tool for studying these processes in various disease models.
Safety and Handling
Diethyl succinate is considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken. It is a combustible liquid and should be stored in a cool, well-ventilated area away from sources of ignition.[8][10] Personal protective equipment, including gloves and safety glasses, should be worn when handling the substance to avoid skin and eye contact.[11] For detailed safety information, refer to the Safety Data Sheet (SDS).[8][11][12]
References
- 1. Stobbe Condensation [drugfuture.com]
- 2. Diethyl succinate - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. organicreactions.org [organicreactions.org]
- 5. The stobbe condensation of 3,4-disubstituted acetophenones with diethyl succinate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. drhnsp.org [drhnsp.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. orgsyn.org [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
